molecular formula C22H26O4 B14858731 [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B14858731
M. Wt: 354.4 g/mol
InChI Key: VWZKIXMSPWEBCV-MYUJLMDPSA-N
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Description

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic steroidal compound. It is structurally related to other steroidal compounds and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves several steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Enolization and Etherification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide, which also reduces the 3-keto group.

    Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.

Chemical Reactions Analysis

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions:

Scientific Research Applications

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of [(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate can be compared with other similar steroidal compounds:

Properties

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

[(13S,17R)-17-ethynyl-13-methyl-3,6-dioxo-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H26O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19H,5-10,12H2,2-3H3/t15?,16?,17?,19?,21-,22-/m0/s1

InChI Key

VWZKIXMSPWEBCV-MYUJLMDPSA-N

Isomeric SMILES

CC(=O)O[C@]1(CCC2[C@@]1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34)C)C#C

Origin of Product

United States

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